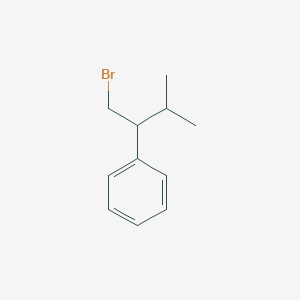

(1-Bromo-3-methylbutan-2-yl)benzene

Description

Significance of Aryl-Substituted Bromoalkanes in Synthetic Transformations

Aryl-substituted bromoalkanes are a cornerstone of modern synthetic organic chemistry due to their ability to participate in a wide variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. Furthermore, the presence of the aryl group allows these compounds to engage in transition metal-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing complex molecular architectures.

One of the most prominent applications of aryl-substituted bromoalkanes is in cross-coupling reactions . For instance, in a nickel-catalyzed reductive coupling, aryl bromides can be coupled with alkyl bromides to form new carbon-carbon bonds. nih.govorganic-chemistry.org These reactions are often tolerant of a wide range of functional groups, making them highly valuable in the synthesis of complex molecules. nih.gov The general scheme for such a reaction can be envisioned as:

Ar-Br + R-Br + Reducing Agent --(Catalyst)--> Ar-R

The versatility of aryl halides, including bromides, extends to their use as precursors for Grignard reagents and in nucleophilic aromatic substitution reactions, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. researchgate.net

Overview of Brominated Organic Compounds as Key Intermediates

Brominated organic compounds, in general, are pivotal intermediates in organic synthesis. acs.orgnih.gov The introduction of a bromine atom into an organic molecule, a process known as bromination, is a fundamental transformation that significantly enhances the synthetic utility of the parent compound. fiveable.meyoutube.com Bromine can be introduced into organic molecules through various methods, including electrophilic substitution on aromatic rings and radical reactions. youtube.com

Once installed, the bromine atom can serve multiple purposes:

As a leaving group: In nucleophilic substitution and elimination reactions.

To facilitate organometallic reagent formation: Such as Grignard or organolithium reagents.

In cross-coupling reactions: As seen with palladium, nickel, or copper catalysts. researchgate.net

The strategic incorporation of bromine allows for the sequential and controlled construction of molecular complexity. This is particularly important in the synthesis of natural products and medicinally relevant compounds, where precise control over stereochemistry and functional group placement is paramount. Brominated heterocycles, for example, exhibit a range of biological activities and are valuable intermediates for exploring chemical space through further reactions. researchgate.net

Scope and Research Imperatives for (1-Bromo-3-methylbutan-2-yl)benzene and Related Structures

While extensive research specifically targeting this compound is not widely documented, its structure suggests several promising avenues for future investigation. The presence of a chiral center at the carbon bearing the bromine atom makes it a valuable substrate for stereoselective synthesis. Research could focus on the development of enantioselective methods for its synthesis or its application in asymmetric catalysis.

The steric bulk of the isobutyl group adjacent to the reactive center could be exploited to study the influence of sterics on reaction mechanisms and to control regioselectivity in subsequent transformations. For example, in elimination reactions, the bulky group could favor the formation of the Hofmann product over the Zaitsev product.

Furthermore, the compound could serve as a model system for developing new synthetic methodologies. For instance, novel catalysts or reaction conditions for cross-coupling reactions involving sterically hindered secondary alkyl halides could be tested using this substrate. The development of more efficient and environmentally friendly bromination and cross-coupling methods remains an active area of research. nih.govyoutube.com

The exploration of the synthetic utility of this compound and related structures will undoubtedly contribute to the expanding toolkit of organic chemists, enabling the synthesis of new and valuable molecules for a wide range of applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

(1-bromo-3-methylbutan-2-yl)benzene |

InChI |

InChI=1S/C11H15Br/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

InChI Key |

KFIMHJPLUHYGGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CBr)C1=CC=CC=C1 |

Origin of Product |

United States |

Stereochemical Control in the Synthesis of Chiral 1 Bromo 3 Methylbutan 2 Yl Benzene

Chirality in Branched Bromoalkane Scaffolds

The concept of chirality is fundamental to understanding the stereochemistry of (1-Bromo-3-methylbutan-2-yl)benzene. A molecule is considered chiral if it is non-superimposable on its mirror image. ncert.nic.inyoutube.comlibretexts.orgyoutube.com This property arises from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different substituents. youtube.comlibretexts.orgyoutube.com In the case of this compound, the carbon atom at the 2-position, bonded to a phenyl group, an isopropyl group, a hydrogen atom, and a bromomethyl group, is a chiral center. Furthermore, the carbon at the 1-position, bonded to a bromine atom, two hydrogen atoms, and the rest of the molecule, can also be a stereocenter depending on the substitution pattern. The presence of these stereocenters gives rise to the possibility of multiple stereoisomers, including enantiomers and diastereomers.

The spatial arrangement of the atoms in these chiral molecules is crucial as enantiomers can exhibit different biological activities. purechemistry.org The branched nature of the bromoalkane scaffold in this compound, with the bulky isopropyl and phenyl groups, significantly influences the conformational preferences and the accessibility of reactive sites, which is a key consideration in designing stereoselective syntheses. Computational studies on similar 2-bromoalkanes have shown that the conformational preferences of the guest molecule within a chiral host structure can lead to chiral recognition. rsc.org

Enantioselective Synthetic Pathways

Achieving control over the absolute stereochemistry at the chiral centers of this compound requires the use of enantioselective synthetic methods. These strategies aim to produce a single enantiomer or diastereomer in high excess.

Catalytic Asymmetric Bromination and Functionalization

Catalytic asymmetric bromination represents a powerful tool for the enantioselective synthesis of chiral bromoalkanes. core.ac.uknih.gov This approach often involves the reaction of an alkene with a bromine source in the presence of a chiral catalyst. core.ac.ukacs.org The catalyst, typically a metal complex with a chiral ligand or a chiral organocatalyst, creates a chiral environment that directs the bromine atom to one face of the alkene, leading to the formation of an enantioenriched product. core.ac.uknih.gov

For instance, chiral phosphoric acids and their calcium salts have been successfully employed as catalysts for the enantioselective α-bromination of enecarbamates. nih.gov While not directly applied to this compound, this methodology demonstrates the potential of chiral Brønsted acids in catalyzing asymmetric bromination reactions. Similarly, the development of chiral iodine-based catalysts for the asymmetric bromination of alkenes showcases the ongoing efforts to expand the repertoire of catalytic asymmetric halogenation methods. core.ac.uk

Another relevant strategy is the catalytic asymmetric bromoesterification of unfunctionalized olefins, which can yield optically active bromoesters with high enantiomeric excess. acs.org These bromoesters can then be further transformed into the desired chiral bromoalkane. The success of these methods often depends on the careful selection of the catalyst, bromine source, and reaction conditions to minimize the racemic background reaction and control regioselectivity. acs.org

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comyoutube.comwikipedia.org In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to influence the stereoselective introduction of the bromine atom or the formation of one of the chiral centers. After the desired stereochemistry is established, the auxiliary is removed. numberanalytics.comwikipedia.org

For example, the bromination of acetals derived from aryl alkyl ketones and (2R,3R)-tartaric acid has been shown to produce bromoacetals with high diastereoselectivity. rsc.org Subsequent hydrolysis can yield α-bromoketones with significant enantiomeric excess. rsc.org This approach, which relies on a readily available chiral auxiliary derived from tartaric acid, could be adapted for the synthesis of precursors to chiral this compound.

Chiral ligands, in conjunction with metal catalysts, play a crucial role in a wide range of asymmetric transformations. In enantioselective reductions, for instance, chiral oxazaborolidine catalysts have proven highly effective for the reduction of ketones to chiral secondary alcohols with excellent enantioselectivity. iupac.org Such a reduction could be a key step in a synthetic route towards chiral this compound, where a prochiral ketone precursor is stereoselectively reduced.

Diastereoselective Conversions to Chiral Aryl-Bromoalkyl Structures

Diastereoselective reactions are another powerful strategy for controlling stereochemistry. These methods involve the conversion of a molecule that already contains a chiral center into a product with a new chiral center, where the stereochemical outcome of the reaction is influenced by the existing chirality.

A relevant example is the diastereoselective synthesis of C-aryl glycosides from glycosyl esters and bromoarenes. sci-hub.senyu.eduresearchgate.netnih.govresearchgate.net Although this reaction focuses on the formation of a C-C bond, the principles of diastereoselective radical cross-coupling could be conceptually applied to the synthesis of chiral aryl-bromoalkyl structures. The strategy involves the generation of a radical intermediate whose subsequent reaction is directed by the stereochemistry of the starting material.

Applications of N-Heterocyclic Carbenes in Asymmetric Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide array of asymmetric reactions. acs.orgresearchgate.netmdpi.comresearchgate.net Chiral NHCs can be used to catalyze enantioselective transformations, including those that could be adapted for the synthesis of chiral this compound. acs.orgresearchgate.netmdpi.com

For example, NHCs have been utilized in cooperative catalysis with a Brønsted acid for the asymmetric synthesis of trans-γ-lactams. nih.gov This demonstrates the ability of NHCs to generate homoenolate equivalents that can react with electrophiles in a stereocontrolled manner. Such a strategy could potentially be employed to construct the chiral backbone of this compound. The diversity of available chiral NHC scaffolds allows for fine-tuning of the catalyst structure to optimize enantioselectivity. acs.orgmdpi.com

Absolute Configuration Determination of Chiral this compound Derivatives

Once a chiral compound has been synthesized, determining its absolute configuration is a critical step. purechemistry.orgnih.govyoutube.comnih.govrsc.org Several powerful techniques are available for this purpose.

X-ray Crystallography: This is considered the most definitive method for determining the absolute configuration of a crystalline compound. purechemistry.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of the atoms. purechemistry.org The Bijvoet method, which utilizes anomalous dispersion effects, is particularly powerful for distinguishing between enantiomers. nih.gov

Vibrational Optical Activity (VOA): Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov By comparing the experimental VOA spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. nih.gov This method is particularly useful for samples that are not crystalline. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used in NMR spectroscopy to differentiate between enantiomers. purechemistry.org The resulting diastereomeric derivatives or complexes exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparison with known standards.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases in HPLC columns can separate enantiomers, allowing for the determination of enantiomeric purity. nih.gov While this method does not directly provide the absolute configuration, it is essential for assessing the success of an enantioselective synthesis.

Chiroptical Spectroscopy for Stereochemical Elucidation

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. For a molecule such as this compound, which possesses chiral centers, these techniques can provide definitive information about its three-dimensional structure, specifically its absolute configuration. The primary methods used for such elucidation are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation vary with the wavelength of the light. An ORD spectrum plots this specific rotation against wavelength.

Circular Dichroism (CD) is an absorption spectroscopy technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.net A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity ([θ]) or differential molar extinction coefficient (Δε), versus wavelength.

For molecules like this compound, which lack a strong chromophore that absorbs in the near-ultraviolet region, conventional electronic CD spectroscopy may not be sufficiently sensitive. In such cases, Vibrational Circular Dichroism (VCD) emerges as a particularly powerful tool. VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within the molecule. nih.govuj.edu.pl Since all chiral molecules possess chiral vibrations, VCD can be applied to a wide range of compounds, including those without traditional UV-Vis chromophores. nih.gov

The stereochemical elucidation of this compound would typically involve the following steps:

Synthesis and Isolation: The chiral compound is synthesized, and the enantiomers or diastereomers are isolated and purified.

Experimental Spectra Measurement: The VCD and infrared (IR) spectra of the purified chiral sample are recorded in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃).

Computational Modeling: The three-dimensional structures of both possible enantiomers, (1R,2S)- and (1S,2R)-(1-Bromo-3-methylbutan-2-yl)benzene, are modeled using computational chemistry methods, such as Density Functional Theory (DFT). nih.gov For each enantiomer, a conformational search is performed to identify the most stable conformers.

Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectra for both enantiomers. The absolute configuration of the synthesized compound is assigned based on which calculated spectrum shows the best agreement with the experimental one. researchgate.netnih.gov

Detailed Research Findings

For a given enantiomer of this compound, the VCD spectrum would exhibit a series of positive and negative bands (Cotton effects) in the mid-infrared region (typically 4000-800 cm⁻¹). The mirror-image enantiomer would display a VCD spectrum of equal magnitude but opposite sign at every vibrational frequency. nih.gov

The table below presents a hypothetical comparison of experimental and calculated VCD and IR data for the (1R,2S) enantiomer of this compound in the C-H stretching region.

| Frequency (cm⁻¹) | Experimental IR (Absorbance) | Experimental VCD (ΔA x 10⁻⁵) | Calculated IR (Intensity) | Calculated VCD (Rotational Strength) | Vibrational Assignment |

| 2965 | 0.85 | +2.5 | 0.88 | +3.1 | Asymmetric CH₃ stretch |

| 2930 | 0.60 | -1.8 | 0.65 | -2.2 | Asymmetric CH₂ stretch |

| 2870 | 0.70 | +1.5 | 0.72 | +1.9 | Symmetric CH₃ stretch |

| 2855 | 0.55 | -1.1 | 0.58 | -1.4 | Symmetric CH₂ stretch |

This table is illustrative and contains hypothetical data.

In this hypothetical example, the positive and negative peaks in the experimental VCD spectrum align well with the calculated spectrum for the (1R,2S) configuration, allowing for an unambiguous assignment of the absolute stereochemistry.

The following table summarizes the key chiroptical properties that would be determined for the enantiomers of this compound.

| Property | (1R,2S)-enantiomer | (1S,2R)-enantiomer |

| Specific Rotation [α]D | Hypothetical: +15.2° | Hypothetical: -15.2° |

| Major VCD Peaks (cm⁻¹) | Hypothetical: +2965, -2930, +2870, -2855 | Hypothetical: -2965, +2930, -2870, +2855 |

| Predicted Absolute Configuration | Based on comparison with calculated spectra | Based on comparison with calculated spectra |

This table is illustrative and contains hypothetical data.

The power of VCD spectroscopy lies in its ability to provide a "fingerprint" of the absolute configuration of a chiral molecule in solution, without the need for crystallization, which is often a significant bottleneck in X-ray crystallographic analysis. nih.gov This makes it an invaluable tool in the stereochemical control of synthetic reactions leading to chiral compounds like this compound.

Reaction Chemistry and Transformational Pathways of 1 Bromo 3 Methylbutan 2 Yl Benzene

Nucleophilic Substitution Reactions of Secondary Bromoalkanes

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and secondary bromoalkanes like (1-Bromo-3-methylbutan-2-yl)benzene exhibit reactivity that can proceed through different mechanistic pathways.

Mechanistic Investigations of S\u20991 and S\u20992 Reactivity

The substitution of the bromine atom in this compound can occur via two primary mechanisms: the unimolecular S\u20991 reaction and the bimolecular S\u20992 reaction. The S\u20991 mechanism involves a two-step process where the leaving group (bromide ion) first departs, forming a secondary carbocation intermediate. This intermediate is then attacked by a nucleophile. The rate of an S\u20991 reaction is dependent only on the concentration of the alkyl halide. libretexts.org In contrast, the S\u20992 mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. youtube.commasterorganicchemistry.com The rate of an S\u20992 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.commasterorganicchemistry.com

For this compound, the secondary nature of the carbon bearing the bromine atom means that both S\u20991 and S\u20992 pathways are possible and often compete. The presence of the adjacent phenyl group can stabilize the potential carbocation intermediate through resonance, which would favor an S\u20991 pathway. Conversely, the steric bulk of the isopropyl and phenyl groups can hinder the backside attack required for an S\u20992 reaction. youtube.com

Influence of Solvent Polarity on Reaction Rates and Selectivity

The choice of solvent plays a critical role in determining the dominant reaction pathway. Polar protic solvents, such as water and alcohols, are effective at solvating both the departing bromide ion and the carbocation intermediate, thereby stabilizing them and favoring the S\u20991 mechanism. youtube.com A more polar solvent can increase the rate of an S\u20991 reaction. youtube.com

Conversely, polar aprotic solvents, like acetone (B3395972) or dimethylformamide (DMF), are less effective at solvating the carbocation but can solvate the nucleophile. In an S\u20992 reaction, a more polar solvent can stabilize the nucleophile, making it less reactive and thus slowing down the reaction rate. youtube.com Therefore, S\u20992 reactions are generally favored by less polar or aprotic polar solvents.

Table 1: Effect of Solvent on Substitution Pathways

| Solvent Type | Dominant Mechanism | Rationale |

| Polar Protic (e.g., Ethanol, Water) | S\u20991 | Stabilizes the carbocation intermediate and the leaving group. |

| Polar Aprotic (e.g., Acetone, DMF) | S\u20992 | Favors a strong, unsolvated nucleophile. |

| Nonpolar (e.g., Hexane, Toluene) | S\u20992 (if soluble) | Minimizes stabilization of ionic intermediates. |

Steric Effects and Substrate Structure in Nucleophilic Displacements

The structure of this compound presents significant steric hindrance around the reactive carbon center. The bulky isopropyl group and the phenyl group impede the backside attack necessary for an S\u20992 reaction. youtube.comscience.gov This steric crowding makes the S\u20992 pathway less favorable compared to less hindered secondary alkyl halides. The S\u20991 pathway, which proceeds through a planar carbocation intermediate, is less affected by this initial steric bulk.

Reactivity with Various Nucleophiles (e.g., Ammonia (B1221849), Amines, Cyanides, Azides)

The reactivity of this compound with different nucleophiles will depend on the reaction conditions and the strength of the nucleophile.

Ammonia and Amines: These nitrogen-based nucleophiles can react with this compound to form the corresponding amines. The reaction with ammonia would yield (1-phenyl-3-methylbutan-2-yl)amine. However, the initial amine product is also nucleophilic and can react further with the starting alkyl halide, leading to the formation of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. lumenlearning.comchemguide.co.ukdocbrown.info To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.ukchemguide.co.uk

Cyanides: The cyanide ion (CN\u207b) is a potent nucleophile that readily participates in S\u20992 reactions to form nitriles. The reaction of this compound with a cyanide salt, such as sodium cyanide, would yield 2-phenyl-4-methylpentanenitrile. This reaction is a valuable method for carbon chain extension.

Azides: The azide (B81097) ion (N\u2083\u207b) is another excellent nucleophile for S\u20992 reactions. lumenlearning.com It reacts with alkyl halides to produce alkyl azides. The resulting (1-azido-3-methylbutan-2-yl)benzene can then be readily reduced to the corresponding primary amine, providing an alternative to direct amination that avoids overalkylation. lumenlearning.com

Elimination Reactions Forming Unsaturated Aryl-Alkenes

In addition to substitution, this compound can undergo elimination reactions, typically in the presence of a strong, non-nucleophilic base. The most common elimination mechanism for secondary alkyl halides is the E2 reaction, which is a concerted process where the base removes a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion simultaneously departs. This results in the formation of a double bond.

The major product of the elimination of HBr from this compound would likely be (E/Z)-3-methyl-2-phenylbut-1-ene, following Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. The use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product), which in this case would be 3-methyl-2-phenylbut-1-ene.

Organometallic Reactions and Reagent Formation

This compound can be used to prepare organometallic reagents, most notably Grignard reagents. google.com Reaction with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) leads to the formation of (1-phenyl-3-methylbutan-2-yl)magnesium bromide. google.comyoutube.com

This Grignard reagent is a powerful nucleophile and a strong base. It can react with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. youtube.com For example, reaction with formaldehyde (B43269) would yield 1-phenyl-3-methyl-2-(hydroxymethyl)butane, while reaction with carbon dioxide followed by an acidic workup would produce 2-phenyl-4-methylpentanoic acid.

Generation of Grignard Reagents and Organolithium Compounds

The preparation of Grignard and organolithium reagents represents a cornerstone of organometallic chemistry, transforming electrophilic alkyl halides into potent carbon-based nucleophiles.

This compound is expected to readily form a Grignard reagent upon reaction with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium inserts into the carbon-bromine bond, creating (1-phenyl-3-methylbutan-2-yl)magnesium bromide. This reaction is a standard and widely used method for generating such organometallic compounds. rhhz.netd-nb.infoorganic-chemistry.org

Similarly, organolithium compounds can be synthesized from alkyl or aryl halides by reaction with lithium metal. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org In the case of this compound, treatment with two equivalents of lithium metal would yield (1-phenyl-3-methylbutan-2-yl)lithium and lithium bromide. organic-chemistry.org Organolithium reagents are generally more reactive than their Grignard counterparts. organic-chemistry.orgorganic-chemistry.org

| Reagent Formation | Reactants | Product | Solvent |

| Grignard Reagent | This compound, Mg | (1-Phenyl-3-methylbutan-2-yl)magnesium bromide | Diethyl ether or THF |

| Organolithium Compound | This compound, 2 Li | (1-Phenyl-3-methylbutan-2-yl)lithium, LiBr | Hexane or Diethyl ether |

Cross-Coupling Applications with Organometallic Species

The organometallic derivatives of this compound are valuable intermediates for the formation of new carbon-carbon bonds through various cross-coupling reactions.

The Kumada-Corriu coupling provides a direct method for the reaction of Grignard reagents with aryl or vinyl halides, catalyzed by palladium or nickel complexes. wikipedia.orglookchem.com For instance, the Grignard reagent derived from this compound could be coupled with various aryl bromides. A study on the palladium-catalyzed cross-coupling of secondary benzylic bromides with aryl Grignard reagents using the Xantphos ligand demonstrated good yields, minimizing the common side reaction of β-hydride elimination. wikipedia.orgnih.gov This reaction typically proceeds with an inversion of stereochemistry at the benzylic center. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organohalide. nih.govsynarchive.com The organometallic derivative of this compound would first need to be converted to a boronic acid or a boronate ester. This can be achieved by reacting the Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. The resulting boronic acid can then be coupled with a variety of aryl or vinyl halides. Microwave-assisted Suzuki-Miyaura cross-coupling of benzylic bromides with arylboronic acids has been shown to proceed in good yields. researchgate.net For secondary benzylic bromides, the yields can be moderate. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst/Ligand | Product Type | Reported Yields (Analogous Systems) |

| Kumada-Corriu | (1-Phenyl-3-methylbutan-2-yl)magnesium bromide | Aryl Bromide | Pd(OAc)₂ / Xantphos | 1-Aryl-1-phenyl-3-methylbutane | Good (up to 93%) wikipedia.org |

| Suzuki-Miyaura | (1-Phenyl-3-methylbutan-2-yl)boronic acid | Aryl Bromide | Pd(OAc)₂ / L2 | 1-Aryl-1-phenyl-3-methylbutane | Moderate to Good (e.g., 68% for 4-methoxybenzyl bromide) researchgate.net |

| Suzuki-Miyaura | (1-Phenyl-3-methylbutan-2-yl)boronic acid | 4-Methoxybenzeneboronic acid | PdCl₂(dppf)·CH₂Cl₂ | 1-(4-Methoxyphenyl)-1-phenyl-3-methylbutane | Moderate (approx. 30% for secondary benzylic bromide) nih.gov |

Rearrangement Reactions Involving Aryl-Bromoalkane Motifs

The structural arrangement of this compound, with a leaving group (bromide) adjacent to a phenyl-bearing carbon, makes it a potential substrate for rearrangement reactions, particularly under conditions that favor carbocation formation.

Semipinacol Rearrangements for α-Aryl Ketone Synthesis

The semipinacol rearrangement is a transformation of a 2-heterosubstituted alcohol to a ketone or aldehyde. lookchem.comnih.gov While this compound itself is not a 2-bromoalcohol, its derivatives could undergo such rearrangements. For instance, if the bromine atom were on the adjacent carbon to a hydroxyl group, a 1,2-migration of an alkyl or aryl group would lead to the formation of a ketone. nih.govorganicchemistrydata.org

A more relevant potential rearrangement for this compound would involve its corresponding epoxide. Treatment of an analogous α,β-epoxy alcohol can lead to a semipinacol rearrangement to form an α-quaternary-β-hydroxy ketone. More directly, a cobalt-catalyzed hydro-semipinacol rearrangement of allylic alcohols has been developed to synthesize enantioenriched α-aryl ketones via a 1,2-aryl migration. d-nb.infonih.gov This suggests that under specific catalytic conditions, a derivative of this compound could potentially be transformed into an α-aryl ketone.

The general mechanism involves the departure of the leaving group to form a carbocation, which then undergoes a 1,2-shift of an adjacent group to the electron-deficient carbon, ultimately yielding a ketone or aldehyde. nih.gov

Oxidation Reactions of Benzylic Bromides

The secondary benzylic position in this compound is susceptible to oxidation, which can provide a direct route to the corresponding ketone, 3-methyl-1-phenylbutan-2-one.

A variety of reagents can be employed for the oxidation of benzylic halides. One common method involves the use of dimethyl sulfoxide (B87167) (DMSO) , often in the presence of a base like sodium bicarbonate (the Kornblum oxidation). masterorganicchemistry.comsci-hub.st This reaction proceeds through an alkoxysulfonium salt intermediate. Other DMSO-based systems, such as those activated by oxalyl chloride (Swern oxidation) or pyridine (B92270) N-oxide, are also effective for the oxidation of benzylic halides to carbonyl compounds under mild conditions. masterorganicchemistry.comsci-hub.st The use of pyridine N-oxide in the presence of silver oxide has been shown to be an efficient method for this transformation, with good yields for various substituted benzylic bromides. masterorganicchemistry.com Other oxidizing agents for benzylic C-H bonds include potassium permanganate (B83412) (KMnO₄) and chromic acid, though these are often harsh and less selective. More modern and milder methods include the use of Oxone in the presence of a bromide source. organic-chemistry.org

| Oxidation Reaction | Substrate | Reagent(s) | Product | Reported Yields (Analogous Systems) |

| Kornblum Oxidation | Benzylic Bromide | DMSO, NaHCO₃ | Aryl Ketone | Generally good |

| Pyridine N-oxide Oxidation | Benzyl Bromide | Pyridine N-oxide, Ag₂O | Benzaldehyde | 95% masterorganicchemistry.com |

| Pyridine N-oxide Oxidation | 4-Nitrobenzyl Bromide | Pyridine N-oxide, Ag₂O | 4-Nitrobenzaldehyde | 94% masterorganicchemistry.com |

| Oxone-KBr Oxidation | Ethylbenzene | Oxone, KBr, H₂O/CH₃CN | Acetophenone | 86% |

Theoretical and Computational Organic Chemistry of 1 Bromo 3 Methylbutan 2 Yl Benzene

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the intricacies of organic reactions. For a secondary alkyl halide such as (1-Bromo-3-methylbutan-2-yl)benzene, DFT calculations can elucidate the competition between nucleophilic substitution (S\u20991 and S\u20992) and elimination (E1 and E2) pathways.

DFT studies on analogous secondary alkyl bromides reveal that the reaction pathway is highly dependent on the nature of the nucleophile/base and the solvent conditions. nih.govresearchgate.net For instance, in the presence of a strong, non-bulky base, the E2 mechanism is often favored. DFT calculations can map the potential energy surface for the approach of the base, the abstraction of a proton, the formation of the double bond, and the departure of the bromide ion in a concerted step. researchgate.net

Conversely, in solvolysis reactions where the solvent acts as a weak nucleophile, the mechanism can be more complex, often existing in a borderline region between S\u20991 and S\u20992. nih.govrsc.org DFT calculations, particularly those incorporating explicit solvent molecules, are crucial for understanding these nuances. nih.govrsc.org For this compound, DFT could be used to model the initial formation of a carbocation intermediate (an S\u20991-like process) and the subsequent nucleophilic attack. The stability of the secondary carbocation, influenced by the adjacent phenyl and isopropyl groups, would be a key factor. pbworks.com

A hypothetical DFT study on the reaction of this compound with a hydroxide (B78521) ion (a strong base and nucleophile) might explore the energy barriers for the S\u20992 and E2 pathways. The results could be tabulated as follows, illustrating the preference for the elimination pathway under these conditions.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|

| Sₙ2 | 25.8 | Substitution |

| E2 | 21.3 | Elimination |

This table presents hypothetical DFT-calculated activation energies for the competing S\u20992 and E2 reaction pathways of this compound with a hydroxide ion. The lower activation energy for the E2 pathway suggests it is the more favorable reaction under these conditions.

Transition State Analysis and Energy Profiles for Synthetic Transformations

A critical aspect of computational chemistry is the ability to locate and characterize transition states, which are the highest energy points along a reaction coordinate. lumenlearning.com For the synthetic transformations of this compound, transition state analysis provides a quantitative understanding of reaction rates and mechanisms.

For an S\u20992 reaction, the transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (bromide) partially bonded in a trigonal bipyramidal geometry. masterorganicchemistry.comyoutube.com In contrast, the S\u20991 pathway involves a transition state leading to a carbocation intermediate. chemedx.orgmasterorganicchemistry.com The energy of this transition state is largely determined by the stability of the resulting carbocation. pbworks.com

In an E2 elimination, the transition state involves the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C \u03c0 bond. libretexts.orglibretexts.org The geometry of this transition state, particularly the dihedral angle between the departing proton and the bromide, is crucial for determining the stereochemical outcome of the reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +21.3 |

| Products | -15.7 |

Computational Insights into Stereoselectivity and Regioselectivity

Computational methods are particularly powerful for predicting and explaining the stereoselectivity and regioselectivity of organic reactions. For this compound, which has a chiral center at the carbon bearing the bromine, nucleophilic substitution can proceed with either inversion or racemization of stereochemistry.

An S\u20992 reaction is expected to proceed with complete inversion of stereochemistry due to the requisite backside attack of the nucleophile. lumenlearning.commasterorganicchemistry.com Computational modeling of the transition state clearly shows this geometric constraint. youtube.com Conversely, a pure S\u20991 reaction would lead to a planar carbocation intermediate, which can be attacked from either face, resulting in a racemic mixture of products. chemedx.org Computational studies on borderline mechanisms often reveal a degree of stereochemical inversion, even when a carbocation intermediate is involved, due to the influence of the leaving group on the trajectory of the incoming nucleophile. rsc.org

E2 elimination reactions can also exhibit stereoselectivity and regioselectivity. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. libretexts.org However, the steric bulk of the base and the substrate can lead to the formation of the Hofmann product (the less substituted alkene). DFT calculations can predict the relative energies of the transition states leading to the different regioisomers, thus predicting the product distribution.

The stereoselectivity of the E2 reaction is dictated by the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. khanacademy.org By calculating the energies of the different rotamers of this compound and the corresponding transition states for elimination, it is possible to predict which diastereomeric alkene will be preferentially formed.

| Reaction Pathway | Predicted Stereochemical Outcome | Governing Principle |

|---|---|---|

| Sₙ2 | Inversion of configuration | Backside attack of nucleophile |

| Sₙ1 | Racemization | Planar carbocation intermediate |

| E2 | Formation of specific E/Z isomer | Anti-periplanar transition state geometry |

This table summarizes the predicted stereochemical outcomes for the different reaction pathways of this compound, as elucidated by computational analysis.

Molecular Modeling for Understanding Structure-Reactivity Relationships

Molecular modeling provides a visual and quantitative framework for understanding how the structure of this compound influences its reactivity. researchgate.net The polarity of the C-Br bond, a key feature of alkyl halides, leads to a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack. openochem.orglibretexts.org

The steric hindrance around the reactive center is a critical factor in determining the relative rates of S\u20991 and S\u20992 reactions. msu.edumsu.edu The presence of the bulky isopropyl and phenyl groups adjacent to the bromine-bearing carbon in this compound would be expected to significantly slow down the rate of an S\u20992 reaction due to steric clash with the incoming nucleophile. masterorganicchemistry.com Molecular models can quantify this steric hindrance.

Furthermore, the stability of the potential carbocation intermediate in an S\u20991 reaction is influenced by the electronic effects of the substituents. The adjacent phenyl group can stabilize the positive charge through resonance, while the isopropyl group provides inductive stabilization. Computational methods can calculate the charge distribution in the carbocation to assess these stabilizing effects.

Molecular electrostatic potential (MEP) maps are a powerful visualization tool derived from computational calculations. openochem.org For this compound, an MEP map would show the electron-rich region around the bromine atom (negative potential) and the electron-deficient region around the alpha-carbon (positive potential), visually highlighting the site of electrophilicity.

| Structural Feature | Influence on Reactivity | Computational Tool for Analysis |

|---|---|---|

| C-Br Bond Polarity | Creates an electrophilic carbon center | Mulliken Population Analysis, MEP Maps |

| Steric Bulk (Isopropyl and Phenyl Groups) | Hinders Sₙ2 attack | Molecular Mechanics, Steric Maps |

| Phenyl Group | Stabilizes carbocation via resonance | Orbital Analysis, Charge Distribution |

| Isopropyl Group | Stabilizes carbocation via induction | Charge Distribution Analysis |

This table outlines the key structural features of this compound and their influence on its reactivity, along with the computational tools used to analyze these relationships.

Sustainable and Green Chemistry Approaches in the Synthesis and Reactions of 1 Bromo 3 Methylbutan 2 Yl Benzene

Principles of Green Chemistry in Halogenation and Functionalization

The synthesis of (1-Bromo-3-methylbutan-2-yl)benzene typically involves the benzylic bromination of (3-methylbutan-2-yl)benzene. The principles of green chemistry provide a framework for evaluating and improving such transformations. Key considerations include the use of less hazardous reagents, the design of safer chemical syntheses, and the use of renewable feedstocks. In the context of halogenation, this often translates to moving away from the use of elemental bromine, which is highly toxic and corrosive, towards safer alternatives. acsgcipr.org

Development of Safer Brominating Agents and In-Situ Bromine Generation

A primary focus of green chemistry in bromination is the replacement of molecular bromine (Br₂) with safer alternatives. N-Bromosuccinimide (NBS) is a widely used crystalline solid that serves as a source of bromine radicals for benzylic bromination under photochemical or thermal initiation. youtube.comlibretexts.org Its solid nature makes it easier and safer to handle than liquid bromine. The reaction with (3-methylbutan-2-yl)benzene would proceed via a free radical mechanism, selectively targeting the benzylic hydrogen due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comucalgary.ca

A more advanced and greener approach is the in-situ generation of bromine. This method avoids the storage and handling of large quantities of bromine by producing it only as needed within the reaction vessel. A common method involves the oxidation of a bromide salt, such as sodium bromide (NaBr) or hydrobromic acid (HBr), with an oxidizing agent. rsc.orgrsc.org For instance, the reaction of sodium bromate (B103136) (NaBrO₃) with HBr generates bromine, with water as the only significant byproduct. researchgate.net This approach has been successfully applied to the benzylic bromination of various alkylbenzenes in continuous flow reactors, offering excellent control over reaction conditions and enhancing safety. rsc.orgunsw.edu.au

| Brominating Agent | Substrate (Analogue) | Product | Yield (%) | Conditions | Ref. |

| NBS | Toluene | Benzyl bromide | High | Light/Heat, CCl₄ | youtube.com |

| In-situ Br₂ (NaBrO₃/HBr) | 2,6-Dichlorotoluene | 2,6-Dichlorobenzyl bromide | High | Photochemical flow reactor | scientificupdate.com |

| BrCCl₃ | p-Methoxytoluene | p-Methoxybenzyl bromide | 91% | Photochemical flow reactor | rsc.org |

Utilization of Green Solvents (e.g., Water, Supercritical CO₂, Ionic Liquids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional halogenation reactions often employ chlorinated solvents like carbon tetrachloride (CCl₄), which are toxic and environmentally persistent. libretexts.org Green chemistry encourages the use of more benign alternatives.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the organic substrates for benzylic bromination are typically non-polar, the use of phase-transfer catalysts or surfactant-free aqueous conditions can facilitate these reactions. nsf.govrsc.org For instance, the bromination of aromatic compounds has been successfully carried out in aqueous media, demonstrating the potential for greener reaction protocols. digitellinc.comyoutube.com

Supercritical Carbon Dioxide (scCO₂) is another promising green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, CO₂ can be easily removed and recycled. While specific applications to the synthesis of this compound are not widely reported, scCO₂ has been explored as a medium for various organic transformations, including halogenations.

Ionic Liquids (ILs) are salts with low melting points that can act as solvents and catalysts. youtube.com Their negligible vapor pressure reduces air pollution. Functionalized ionic liquids can be designed to enhance solubility and influence reaction selectivity. nih.gov Research has shown the utility of ionic liquids in reactions involving alkylbenzenes, suggesting their potential applicability in the synthesis and functionalization of this compound. acs.orgresearchgate.netnih.gov

Alternative Energy Sources for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govarkat-usa.org By directly heating the reactants, microwaves can significantly reduce reaction times from hours to minutes, often leading to higher yields and purities. This rapid heating can also minimize the formation of side products. Microwave-assisted synthesis has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds from alkyl bromides and regioselective halogenations. nih.gov The synthesis of this compound could potentially be accelerated using this technology, leading to a more energy-efficient process.

| Reaction Type | Substrate Class | Energy Source | Reaction Time | Outcome | Ref. |

| Halogenation | Benzo[b] rsc.orgrsc.orgoxazin-2-ones | Microwave | 15 min | High yield, regioselective | nih.gov |

| Multicomponent Reaction | Alkyl bromides | Microwave | Short | High yields | nih.gov |

| One-pot Synthesis | Phenacyl bromides | Microwave | 3-5 min | Reduced time, improved yield | arkat-usa.org |

Photochemical and Sonochemical Methodologies

Photochemistry , the use of light to initiate chemical reactions, is a cornerstone of green chemistry, particularly for radical reactions like benzylic bromination. rsc.orgrsc.org The use of energy-efficient light sources, such as Light Emitting Diodes (LEDs), allows for precise control over the reaction and avoids the need for high temperatures or chemical radical initiators. researchgate.netrsc.org Continuous flow photochemical reactors further enhance the safety and efficiency of these processes, making them highly scalable. unsw.edu.au

Sonochemistry utilizes the energy of ultrasound to induce chemical transformations. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates and initiate novel chemical pathways. While direct comparisons with other methods can be complex, sonochemistry has been shown to influence various chemical reactions, including those involving haloalkanes. masterorganicchemistry.com It offers a non-thermal energy source that can potentially enhance the synthesis and reactions of this compound.

Biocatalysis for Enantioselective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. For a chiral molecule like this compound, biocatalysis presents an opportunity for enantioselective synthesis or resolution.

Halogenating enzymes , such as haloperoxidases, could potentially be used for the direct enantioselective bromination of (3-methylbutan-2-yl)benzene. These enzymes utilize a halide source and an oxidant (often hydrogen peroxide) to perform regioselective and stereoselective halogenations on a variety of substrates.

Alternatively, a racemic mixture of this compound could be resolved using dehalogenases . These enzymes can selectively remove the bromine from one enantiomer, leaving the other enantiomer in high enantiomeric excess. This approach is a powerful tool for the production of enantiopure compounds, which are highly valuable in the pharmaceutical and agrochemical industries. While specific enzymatic transformations for this compound are yet to be extensively documented, the principles of biocatalysis hold significant promise for its sustainable and selective synthesis.

Atom Economy and Waste Minimization in Aryl-Bromoalkane Synthesis

The synthesis of aryl-bromoalkanes, including this compound, has traditionally involved methods that are effective but often generate significant chemical waste and have a low atom economy. The principles of green chemistry, however, are driving a shift towards more sustainable synthetic routes that prioritize the maximization of atom incorporation from reactants into the final product and the minimization of waste. purkh.comijesrr.org This section explores these principles in the context of aryl-bromoalkane synthesis.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, with minimal generation of byproducts. rsc.org This is a central tenet of green chemistry, aiming to reduce waste at its source. ijesrr.org

Traditional methods for the synthesis of aryl-bromoalkanes often employ stoichiometric amounts of brominating agents and catalysts that are not incorporated into the final product, leading to a lower atom economy. For instance, classic Friedel-Crafts alkylation to produce the alkylbenzene precursor followed by benzylic bromination can generate substantial waste. The bromination step itself, if using elemental bromine with a Lewis acid catalyst, produces hydrogen bromide as a byproduct, which needs to be neutralized, adding to the waste stream. google.com

To enhance atom economy and minimize waste, modern synthetic strategies focus on catalytic and solvent-free approaches. purkh.comresearchgate.net The use of recyclable catalysts, for example, can significantly reduce waste as the catalyst can be recovered and reused multiple times. researchgate.net Research into catalytic bromination using more benign oxidizing agents in conjunction with a bromide source is an active area. These methods aim to regenerate the active brominating species in situ, thus avoiding the use of stoichiometric brominating reagents.

Solvent selection also plays a crucial role in waste minimization. Traditional organic solvents are often volatile, flammable, and toxic. The move towards greener solvents or, ideally, solvent-free reaction conditions can drastically reduce the environmental impact of a synthetic process. researchgate.net Continuous flow synthesis is another advanced technique that can contribute to waste minimization by allowing for better control over reaction parameters, leading to higher yields and selectivity, and reducing the volume of solvent required. researchgate.net

The table below provides a comparative analysis of the atom economy for different hypothetical synthetic routes to a generic aryl-bromoalkane, illustrating the advantages of greener approaches.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Route A: Traditional Bromination | Alkylbenzene + Br₂ | Aryl-bromoalkane | HBr | ~50% |

| Route B: NBS Bromination | Alkylbenzene + NBS | Aryl-bromoalkane | Succinimide | Varies (depends on substrate) |

| Route C: Catalytic Bromination | Alkylbenzene + HBr + Oxidant | Aryl-bromoalkane | H₂O | >80% (depends on oxidant) |

Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. The values are illustrative and can vary based on the specific alkylbenzene and reaction conditions.

By focusing on catalytic methods, benign solvents, and waste reduction at the source, the synthesis of aryl-bromoalkanes like this compound can be made significantly more sustainable. ijesrr.org

Advanced Research Applications of 1 Bromo 3 Methylbutan 2 Yl Benzene As a Synthetic Building Block

Intermediates in the Synthesis of Complex Organic Molecules

The utility of a molecule as an intermediate in the synthesis of more complex structures is a cornerstone of modern organic chemistry. For (1-Bromo-3-methylbutan-2-yl)benzene, its potential lies in the reactivity of the carbon-bromine bond. This bond can be targeted for various transformations, such as nucleophilic substitution or the formation of organometallic reagents.

Detailed investigations into the specific use of this compound as an intermediate in the multi-step synthesis of complex natural products or other intricate organic molecules are not extensively reported in publicly available scientific literature. However, the inherent reactivity of the secondary benzylic bromide suggests its capability to participate in key bond-forming reactions. For instance, it could theoretically serve as a precursor to a Grignard reagent, which could then be used to form new carbon-carbon bonds.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Reagents | Potential Product | Significance |

| Grignard Formation | Mg, THF | (3-methyl-1-phenylbutan-2-yl)magnesium bromide | Formation of a nucleophilic carbon source for reaction with electrophiles. |

| Nucleophilic Substitution | Nu- (e.g., CN-, N3-, RS-) | 2-phenyl-3-methylbutanenitrile, 2-azido-3-methyl-1-phenylbutane, etc. | Introduction of various functional groups. |

| Coupling Reactions | Arylboronic acid, Pd catalyst | Substituted biphenyl (B1667301) derivatives | Formation of carbon-carbon bonds to create more complex aromatic systems. |

Precursors for Pharmaceutically Relevant Scaffolds

The synthesis of novel pharmaceutical agents often relies on the modification of core molecular structures, or "scaffolds." While direct applications of this compound as a precursor to specific, named pharmaceutical scaffolds are not prominently documented, its structural motifs are present in various biologically active compounds. The phenyl and isobutyl groups are common features in drug molecules.

Research into compounds with similar structural elements suggests that derivatives of this compound could potentially be explored for biological activity. The introduction of nitrogen-containing heterocycles or other pharmacophores via substitution of the bromine atom could lead to new chemical entities for screening.

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis and testing of large libraries of organic compounds. The lipophilic nature of the phenyl and isobutyl groups in this compound could be a desirable feature for agrochemical candidates, as it can influence their interaction with biological membranes.

However, a specific search of the literature does not reveal instances where this compound has been explicitly used as a key building block in the synthesis of commercial or developmental agrochemicals. Similarly, its application in the field of specialty chemicals, such as dyes, polymers, or additives, is not well-documented.

Development of Novel Functional Materials and Derivatives

Functional materials are designed to possess specific physical or chemical properties, such as conductivity, liquid crystalline behavior, or specific optical properties. The incorporation of aromatic and alkyl groups can influence the packing and intermolecular interactions of molecules, which are critical for the properties of a material.

The synthesis of derivatives of this compound could lead to new functional materials. For example, polymerization of a vinyl-substituted derivative could yield a novel polymer. However, there is a lack of published research detailing the synthesis and characterization of functional materials derived from this specific compound.

Future Directions and Emerging Research Avenues

Chemo- and Regioselective Functionalization of Poly-Substituted Analogs

A significant area of future research lies in the chemo- and regioselective functionalization of poly-substituted analogs of (1-Bromo-3-methylbutan-2-yl)benzene. The presence of multiple reactive sites on an aromatic ring or within the alkyl side chain presents a formidable challenge in synthetic chemistry. Achieving selectivity is paramount for the efficient construction of complex molecules.

Future investigations will likely focus on directing reactions to a specific position on the benzene (B151609) ring, which may already bear other substituents. This is crucial for creating intricate substitution patterns that are often key to the biological activity or material properties of the final product. For instance, in a di-substituted analog, selectively functionalizing one position over another requires a deep understanding of the electronic and steric influences of the existing groups. Research into the reaction of 5-bromo enones with pyrazoles has shown that unexpected 1,4-conjugated additions can occur instead of the anticipated nucleophilic substitution of the bromine, highlighting the complexities and potential for novel reactivity patterns that can be explored. nih.gov The synthesis of N-alkylated pyrazoles from 5-bromo enaminones, in contrast, proceeded with high regioselectivity, demonstrating that subtle changes in the substrate can dramatically influence the reaction outcome. nih.gov

Furthermore, the secondary bromide in the alkyl chain of this compound offers a handle for various transformations. Developing methods to selectively react at this site while leaving other functional groups on the aromatic ring untouched, or vice versa, is a key objective. This could involve the use of sterically demanding catalysts or protecting group strategies to modulate the reactivity of different sites. The challenge of selectively joining two C(sp³)-hybridized alkyl fragments is a longstanding one in C-C bond formation, and advancements in this area will be highly beneficial. nih.gov

Integration with Flow Chemistry for Scalable and Sustainable Production

The transition from batch to continuous flow processing represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. The integration of flow chemistry for the production of this compound and its derivatives is a promising avenue for future research.

Flow chemistry's superior heat and mass transfer capabilities can enable reactions that are difficult or hazardous to control in traditional batch reactors. researchgate.netnih.gov For instance, the generation and use of highly reactive intermediates, such as Grignard reagents from secondary alkyl bromides, can be managed more safely and efficiently in a continuous flow setup. researchgate.netresearchgate.net This is particularly relevant for the synthesis of this compound, which may involve exothermic steps. A continuous flow protocol for the preparation of benzyne (B1209423) from 1-bromo-2-iodobenzene (B155775) has been successfully developed, showcasing the potential for generating and utilizing reactive intermediates in a continuous manner. rsc.org

Moreover, flow chemistry facilitates the telescoping of multi-step syntheses, where the output of one reactor is directly fed into the next without the need for intermediate purification. nih.gov This not only reduces waste and processing time but also allows for the creation of more complex molecules in a streamlined fashion. Future research could focus on developing a fully continuous process for the synthesis and subsequent functionalization of this compound, potentially integrating purification steps online. The adoption of flow chemistry in an industrial setting has already demonstrated its ability to overcome challenges such as undesired side reactions, as seen in the synthesis of an intermediate for verubecestat. researchgate.net

The development of eco-friendly synthesis processes for bromobenzene, utilizing in-situ generation of reactive bromine species, provides a foundation for more sustainable production methods that could be adapted to a flow chemistry environment. google.comwipo.intgoogle.com

Data-Driven Synthesis and Machine Learning in Reaction Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. For a compound like this compound, these computational tools can significantly accelerate the discovery of new reactions and the optimization of existing synthetic routes.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and even propose novel synthetic pathways. iscientific.orgbeilstein-journals.orgresearchgate.net This data-driven approach can minimize the number of experiments required, saving time and resources. For instance, ML models can predict reaction yields with high accuracy, even without a deep understanding of the underlying chemical theory. u-tokyo.ac.jp The integration of ML with high-throughput experimentation platforms can create a closed-loop system for the rapid optimization of reactions involving this compound. beilstein-journals.org

Exploration of New Catalytic Systems for Efficient Transformations

The development of novel and more efficient catalytic systems is a cornerstone of modern organic chemistry. For this compound, future research will undoubtedly focus on discovering new catalysts that can promote a wider range of transformations with higher selectivity and yields.

Given the presence of a secondary alkyl bromide, a key area of interest is the development of catalysts for cross-coupling reactions. While palladium-catalyzed reactions are well-established, there is a continuous search for more robust and versatile catalysts. Nickel-based catalysts, for example, have shown great promise in the cross-coupling of alkyl halides, including secondary ones. nih.gov Dual nickel/photoredox catalysis has enabled the direct carboxylation of unactivated secondary alkyl bromides, a previously challenging transformation. acs.org

Copper-catalyzed cross-coupling reactions of nonactivated secondary alkyl halides with Grignard reagents have also been shown to proceed with high efficiency and stereocontrol, offering a practical method for C-C bond formation. organic-chemistry.org The exploration of new ligands for these metal catalysts can further enhance their performance, potentially enabling reactions that are currently not feasible. The development of catalysts for the selective formation of carbon-carbon bonds remains a critical area of research in organic synthesis. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Bromo-3-methylbutan-2-yl)benzene, and how can purity be maximized?

- Methodology : Use alkylation or Friedel-Crafts reactions with brominated alkanes (e.g., 1-bromo-3-methylbutane ) and benzene derivatives. Optimize stoichiometry (1:1.2 molar ratio of benzene to bromoalkane) and employ anhydrous AlCl₃ as a catalyst. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 9:1). Purify via fractional distillation (bp ~210–220°C ) and confirm purity using GC-MS (>95% ).

Q. How can spectroscopic techniques distinguish this compound from structurally similar bromoaromatics?

- Methodology :

- ¹H NMR : Identify the tertiary bromine environment (δ 1.8–2.1 ppm for CH(CH₃)₂Br) and aromatic protons (δ 7.2–7.5 ppm, monosubstituted pattern) .

- IR : Look for C-Br stretching at ~550–650 cm⁻¹ and absence of carbonyl peaks to rule out ketone byproducts .

- Mass Spec : Parent ion at m/z 212 (C₁₁H₁₅Br⁺) and fragments at m/z 91 (tropylium ion) confirm the benzyl-bromoalkane structure .

Q. What solvents and conditions are ideal for recrystallizing this compound?

- Methodology : Test solubility in ethanol, hexane, and dichloromethane. Recrystallize from ethanol at −20°C (yield: 70–80%) . Use slow cooling to avoid oiling out. Confirm crystal quality via melting point (mp 36–40°C ) and PXRD (compare to SHELX-refined structures ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in SN2 reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to analyze steric effects from the 3-methylbutan-2-yl group. Compare activation energies for nucleophilic substitution with iodide or azide ions. Validate with experimental kinetics (UV-Vis monitoring at 280 nm ). Structural contradictions (e.g., unexpected byproducts) may arise from competing elimination pathways; use GC-MS to detect alkenes .

Q. What strategies resolve crystallographic data contradictions in polymorph screening?

- Methodology : Collect high-resolution X-ray data (λ = 0.71073 Å) and refine with SHELXL . For twinned crystals, use the Hooft parameter in SHELXE to resolve overlapping reflections. Compare ORTEP-3-generated thermal ellipsoids to identify disorder in the bromine position. Cross-validate with DSC to detect polymorphic transitions .

Q. How does steric hindrance influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodology : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. CsF). Monitor coupling efficiency via HPLC (C18 column, acetonitrile/water). Steric maps from molecular dynamics simulations (MD) predict slower kinetics with bulky arylboronic acids. Contrast with experimental yields (40–75% ).

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodology : Re-evaluate solubility using standardized shake-flask methods (25°C, 24 hr equilibration). For polar aprotic solvents (e.g., DMF), observe partial solubility (~5 mg/mL) due to dipole interactions with bromine. In nonpolar solvents (hexane), solubility increases (~20 mg/mL) via van der Waals forces . Discrepancies may stem from trace impurities; validate via ¹H NMR .

Physical Properties Table

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 227.14 g/mol | |

| Boiling Point | 219–220°C | |

| Density (25°C) | 1.31 g/cm³ | |

| Melting Point | 36–40°C (recrystallized) | |

| Refractive Index (n²⁵/D) | 1.495 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.